It’s a solid substance with a molecular weight of 161.59. .
It’s classified under the GHS07 hazard class, with hazard statements H315, H319, and H335.
It’s used in studying enzymatic reactions and developing pharmaceutical drugs.
5-Aminobenzene-1,3-diol hydrochloride is a solid substance with a molecular weight of 161.59.
It has high GI absorption and is BBB permeant.
It’s classified under the GHS07 hazard class, with hazard statements H302, H315, H319, H332, and H335.
5-Aminobenzene-1,3-diol, also known as triaminophenol hydrochloride or 3-aminoresorcinol hydrochloride, is an aromatic compound characterized by the presence of an amine group (-NH2) at position 5 and two hydroxyl groups (-OH) at positions 1 and 3 on a benzene ring. Its molecular formula is with a molecular weight of approximately 139.13 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other solvents .
The structural arrangement of 5-aminobenzene-1,3-diol influences its chemical reactivity and polarity, making it a versatile intermediate in organic synthesis. The presence of both amine and hydroxyl functionalities allows for diverse functionalization reactions.
While specific medicinal applications of 5-aminobenzene-1,3-diol are not extensively documented, its structural similarity to biologically active compounds suggests potential therapeutic uses. It may interact with biological systems through mechanisms common to aromatic amines, such as enzyme inhibition or modulation of signaling pathways. Research indicates that compounds with similar structures often exhibit antioxidant properties and may play roles in cellular signaling .
Several methods exist for synthesizing 5-aminobenzene-1,3-diol:
5-Aminobenzene-1,3-diol serves multiple roles in various fields:
Several compounds share structural similarities with 5-aminobenzene-1,3-diol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Aminobenzene-1,3-diol hydrochloride | 6318-56-5 | 0.86 |
2-Aminobenzene-1,4-diol hydrochloride | 32190-95-7 | 0.86 |
3-Methoxyaniline hydrochloride | 27191-09-9 | 0.89 |
4-Aminophenol | 123-30-8 | N/A |
What sets 5-aminobenzene-1,3-diol apart from these similar compounds is its unique arrangement of functional groups—specifically the combination of two hydroxyl groups and one amine group on the benzene ring. This configuration allows for distinct chemical reactivity and potential applications in diverse fields such as organic synthesis and medicinal chemistry .